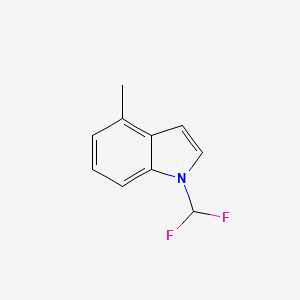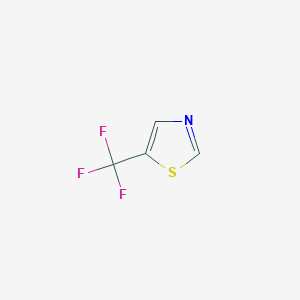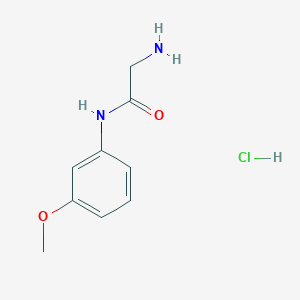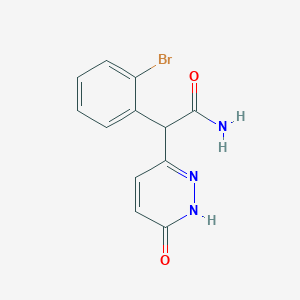
1-(difluoromethyl)-4-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-4-methyl-1H-indole, also known as DFMIM, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. It is a fluorinated indole derivative that has shown promising results in various biological assays, making it an attractive target for further research.
Mecanismo De Acción
1-(difluoromethyl)-4-methyl-1H-indole works by inhibiting the activity of certain enzymes in the body, particularly those involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2, an enzyme that is overexpressed in cancer cells and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(difluoromethyl)-4-methyl-1H-indole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(difluoromethyl)-4-methyl-1H-indole in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target enzymes, which makes it an attractive target for drug development. Additionally, it has been shown to have low toxicity in animal models, which is important in ensuring its safety for human use.
One of the limitations of using 1-(difluoromethyl)-4-methyl-1H-indole in lab experiments is its limited solubility in water. This can make it difficult to administer in animal models and can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for research on 1-(difluoromethyl)-4-methyl-1H-indole. One potential direction is to optimize its use in drug development for the treatment of cancer and inflammatory diseases. This could involve further studies to understand its mechanism of action and to develop more effective formulations for its administration.
Another potential direction is to explore its use in combination with other drugs. It has been shown to have synergistic effects with certain chemotherapy drugs, which could potentially improve their efficacy in treating cancer.
Overall, 1-(difluoromethyl)-4-methyl-1H-indole is a promising compound that has shown potential in various biological assays. Further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
Métodos De Síntesis
1-(difluoromethyl)-4-methyl-1H-indole can be synthesized using various methods. One of the most common methods is the reaction of 4-methylindole with difluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction yields 1-(difluoromethyl)-4-methyl-1H-indole as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1-(difluoromethyl)-4-methyl-1H-indole has been the subject of various scientific studies due to its potential use in drug development. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(difluoromethyl)-4-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-7-3-2-4-9-8(7)5-6-13(9)10(11)12/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRJYCAXREKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-4-methyl-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2694586.png)
![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)


![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)
![5-butyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2694598.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2694603.png)
![tert-Butyl 3-(aminomethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B2694604.png)
![1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694605.png)
